5-醛-1,2-O-异丙基-β-D-阿拉伯呋喃糖

描述

5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose is a biochemical compound of immense importance in the realm of biomedicine . It plays a pivotal role as a precursor molecule in the intricate synthesis of diverse therapeutic agents and pharmaceutics, specifically tailored to combat viral infections .

Synthesis Analysis

The synthesis of 5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose involves several steps. The process starts with D-Fructose and 2,2-dimethoxypropane added to acetone in a round-bottomed flask equipped with a Teflon-coated magnetic stir bar . The mixture is then stirred for 6 hours at 0°C. Concentrated ammonium hydroxide is added to neutralize the acid and the solvent is removed by rotary evaporation at 25°C to give a white solid .Molecular Structure Analysis

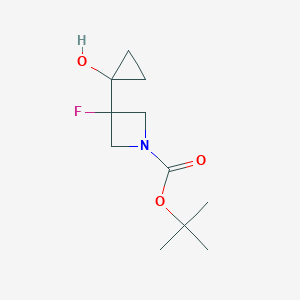

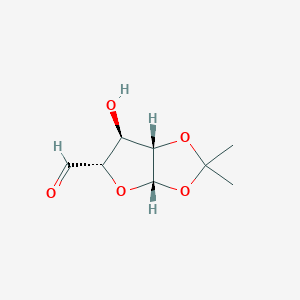

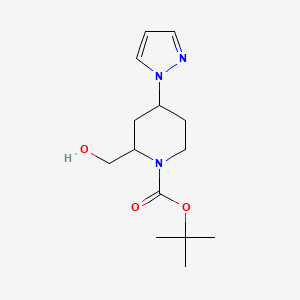

5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose contains a total of 26 bonds; 14 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 2 five-membered rings, 1 eight-membered ring, and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis

5-Aldo-1,2-O-isopropylidene-beta-D-arabinofuranose has a molecular formula of C8H12O5 . It contains a total of 25 atoms; 12 Hydrogen atoms, 8 Carbon atoms, and 5 Oxygen atoms .科学研究应用

抑制细菌生长

与5-醛-1,2-O-异丙基-β-D-阿拉伯呋喃糖相关的衍生物的一个显著应用是抑制细菌生长,特别是通过靶向脂多糖的生物合成来实现,脂多糖是革兰氏阴性细菌外膜的一个重要组成部分。类似于生物合成途径中底物或中间体的化合物,如赤糖酸4-磷酸酯,被发现可以抑制阿拉伯糖5-磷酸异构酶,这是该过程中的一个关键酶。这些抑制剂可能会阻止细菌生长或增加细菌对其他抗生素或天然防御的敏感性,尽管在体外未观察到直接的抗菌活性(Bigham et al., 1984)。

同位素替代碳水化合物的改进合成

另一个应用领域是合成同位素替代碳水化合物用于研究目的。该化合物已被用于通过氰醇还原制备D-(6-13C)葡萄糖和L-(6-13C)异戊糖,相比传统方法,提供了更简单且产率更高的途径。这个过程涉及通过一系列步骤转化特定的中间体,最终产生同位素标记的糖,对于各种分析和研究应用非常有用(King-Morris et al., 1988)。

碳水化合物异构化的催化

该化合物还在碳水化合物异构化的催化中发挥作用,这是生产稀有糖的关键技术。已经证明Sn-Beta沸石在存在硼酸钠的情况下可以催化在水介质中选择性地使醛糖发生异构化。这个过程涉及1,2碳转移,提供了一种通用方法来进行碳水化合物异构化,并克服了当前酶法和无机法的主要缺点(Gunther et al., 2012)。

属性

IUPAC Name |

(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h3-7,10H,1-2H3/t4-,5-,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHCFFAQYBYYGI-JWXFUTCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H]2[C@@H]([C@H](O[C@H]2O1)C=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Racemic-(1S,3S,4S,5R)-2-Tert-Butyl 3-Ethyl 5-Hydroxy-2-Azabicyclo[2.2.2]Octane-2,3-Dicarboxylate](/img/structure/B1528083.png)

![Tert-butyl 1-(hydroxymethyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1528087.png)

![tert-Butyl [2,3'-bipiperidine]-1'-carboxylate](/img/structure/B1528088.png)

![tert-Butyl 7-oxo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1528089.png)

![5-tert-butyl 7-methyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5,7(4H)-dicarboxylate](/img/structure/B1528090.png)

![8-Tert-butyl 2-methyl 8-azaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1528092.png)

![trans-1,3,3a,4,5,9b-Hexahydro-pyrrolo[3,4-c]quinoline-2-carboxylic acid tert-butyl ester](/img/structure/B1528093.png)

![6-tert-Butyl 2-ethyl 7,8-dihydro-4H-thiazolo[4,5-d]azepine-2,6(5H)-dicarboxylate](/img/structure/B1528098.png)

![7-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B1528099.png)

![tert-Butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1528100.png)